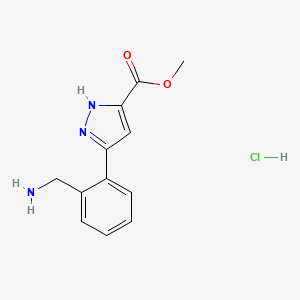

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15831172

Molecular Formula: C12H14ClN3O2

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClN3O2 |

|---|---|

| Molecular Weight | 267.71 g/mol |

| IUPAC Name | methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H |

| Standard InChI Key | UXIASNOODNNJGI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride, reflects its substitution pattern . The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is functionalized at the 3-position by a methyl ester group () and at the 5-position by a 2-(aminomethyl)phenyl group. The hydrochloride salt form enhances solubility in polar solvents compared to the free base .

Key structural identifiers include:

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 267.71 g/mol | |

| Appearance | Solid (exact form unspecified) | |

| Solubility | Likely soluble in polar solvents (e.g., water, ethanol) | Inferred |

| Purity | ≥98% |

The hydrochloride salt’s solubility profile is critical for formulation in biological assays, though exact aqueous solubility values remain unreported in available literature .

Synthesis and Manufacturing

Salt Formation

The hydrochloride salt is likely formed by treating the free base (methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate) with hydrochloric acid in a solvent such as tetrahydrofuran (THF) or ethanol . This step improves solubility and stability, as seen in similar pharmaceutical intermediates .

Applications and Research Significance

Pharmaceutical Intermediates

Pyrazole derivatives are widely explored for their bioactivity, including kinase inhibition and receptor agonism/antagonism . While no direct therapeutic applications are reported for this compound, its structural features suggest potential as:

-

A building block for small-molecule drugs targeting inflammatory or oncological pathways.

-

A precursor in the synthesis of thrombopoietin (TPO) mimetics, as seen in patent US7795293B2 for related pyrazole-hydrazino derivatives .

Biochemical Research

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315: Skin irritation | P302+352: Wash skin thoroughly | |

| H319: Eye irritation | P305+351+338: Rinse eyes | |

| H335: Respiratory irritation | P261: Avoid inhalation |

Analytical Characterization

Spectroscopic Data

Though experimental spectra are unavailable, standard characterization methods for such compounds include:

-

NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons at 6.5–8.0 ppm, methyl ester at ~3.8 ppm).

-

Mass Spectrometry: Expected molecular ion peak at m/z 267.71 ([M+H]⁺) .

Regulatory Information

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume